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Introduction
Sirtuins are a class of NAD⁺-dependent protein deacetylases that play crucial roles in cellular

metabolism, stress responses, and aging. Their involvement in various pathological conditions,

including cancer, neurodegenerative diseases, and metabolic disorders, has made them

attractive targets for drug discovery. Accurate and robust methods for assessing sirtuin activity

and identifying modulators are therefore of paramount importance.

Carba-NAD (carbanicotinamide adenine dinucleotide) is a non-hydrolyzable analog of NAD⁺.

In this analog, the ribose sugar of the nicotinamide riboside moiety is replaced by a

cyclopentane ring. This modification renders Carba-NAD resistant to cleavage by sirtuins,

effectively stalling the deacetylation reaction. While this property makes it unsuitable for direct

measurement of enzymatic turnover, it provides a powerful tool for developing competitive

binding assays to screen for sirtuin inhibitors. By forming a stable ternary complex with the

sirtuin enzyme and an acetylated peptide substrate, Carba-NAD facilitates the identification of

compounds that disrupt this interaction.

These application notes provide detailed protocols for employing Carba-NAD in sirtuin inhibitor

screening assays, primarily focusing on a fluorescence polarization (FP) format. Additionally,

we present quantitative data for known sirtuin inhibitors and visualize key sirtuin signaling

pathways to provide a comprehensive resource for researchers in this field.
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Data Presentation: Quantitative Analysis of Sirtuin
Inhibitors
The following tables summarize the inhibitory potency (IC₅₀ values) of various compounds

against different sirtuin isoforms. While the specific assay formats may vary between studies,

they generally rely on principles of competitive inhibition.

Table 1: IC₅₀ Values of Selected SIRT1 Inhibitors

Compound IC₅₀ (µM) Assay Type/Notes

Ex-527 0.09 ± 0.03

Continuous deacetylation

assay with non-modified p53-

derived peptide[1]

Nicotinamide 68.1 ± 1.8 Fluorimetric assay

Suramin 0.297 In vitro deacetylation assay[2]

Cambinol 56 In vitro deacetylation assay[2]

Table 2: IC₅₀ Values of Selected SIRT2 Inhibitors

Compound IC₅₀ (µM) Assay Type/Notes

AGK2 3.5 In vitro deacetylation assay[3]

Suramin 1.15 In vitro deacetylation assay[2]

Cambinol 59 In vitro deacetylation assay[2]

Ro 31-8220 0.8
Fluorescent deacetylation

assay, competitive with NAD⁺

Table 3: IC₅₀ Values of Selected SIRT3 Inhibitors
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Compound IC₅₀ (µM) Assay Type/Notes

Ex-527 22.4 ± 2.7

Continuous deacetylation

assay with non-modified

ACS2-derived peptide[1]

Nicotinamide 36.7 ± 1.3 Fluorimetric assay

ELT-11c 0.004
Encoded Library Technology

(ELT) screen[4]

Table 4: IC₅₀ Values of Selected SIRT5 Inhibitors

Compound IC₅₀ (µM) Assay Type/Notes

Suramin 22 In vitro deacetylation assay[2]

Compound 47 0.210
Competitive against a

succinylated substrate

Compound 58 0.310
Acylated substrate-competitive

inhibitor

Experimental Protocols
Protocol 1: Sirtuin Inhibitor Screening using
Fluorescence Polarization (FP)
This protocol describes a competitive binding assay to identify inhibitors of sirtuin enzymes

using Carba-NAD and a fluorescently labeled peptide substrate. The principle lies in the

change in polarization of emitted light from a fluorescent probe. A small, fluorescently labeled

peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to

the larger sirtuin-Carba-NAD complex, its tumbling is restricted, leading to an increase in

polarization. Test compounds that inhibit the binding of the peptide to the sirtuin complex will

result in a decrease in fluorescence polarization.

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3725051/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6342514/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3467333/
https://www.benchchem.com/product/b1260728?utm_src=pdf-body
https://www.benchchem.com/product/b1260728?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1260728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purified recombinant sirtuin enzyme (e.g., SIRT1, SIRT2, or SIRT3)

Carba-NAD

Fluorescently labeled acetylated peptide substrate (e.g., a p53-derived peptide with a

fluorescein or TAMRA label)

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂

Test compounds dissolved in DMSO

Black, low-volume 384-well microplates

Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

Reagent Preparation:

Prepare a 2X stock solution of the sirtuin enzyme and Carba-NAD in Assay Buffer. The

final concentration of the sirtuin enzyme should be in the low nanomolar range (e.g., 10-50

nM), and the final concentration of Carba-NAD should be in the low micromolar range

(e.g., 1-10 µM). The optimal concentrations should be determined empirically for each

sirtuin-peptide pair.

Prepare a 2X stock solution of the fluorescently labeled peptide in Assay Buffer. The final

concentration should be in the low nanomolar range (e.g., 5-20 nM) and should be

optimized to give a stable and robust FP signal.

Prepare serial dilutions of the test compounds in DMSO. Then, dilute these stocks into

Assay Buffer to create a 4X working solution. The final DMSO concentration in the assay

should not exceed 1%.

Assay Protocol:

Add 5 µL of the 4X test compound solution to the wells of a 384-well plate. For control

wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.
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Add 10 µL of the 2X sirtuin/Carba-NAD solution to all wells.

Mix the plate gently on a plate shaker for 1 minute.

Incubate the plate at room temperature for 15-30 minutes to allow for the binding of the

test compounds to the sirtuin.

Add 5 µL of the 2X fluorescently labeled peptide solution to all wells to initiate the binding

reaction.

Mix the plate gently on a plate shaker for 1 minute.

Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow

the binding to reach equilibrium.

Measure the fluorescence polarization on a plate reader using appropriate excitation and

emission wavelengths for the chosen fluorophore (e.g., 485 nm excitation and 535 nm

emission for fluorescein).

Data Analysis:

The fluorescence polarization (P) is calculated using the following formula: P = (I_parallel -

G * I_perpendicular) / (I_parallel + G * I_perpendicular) where I_parallel is the intensity of

the emitted light parallel to the excitation light plane, I_perpendicular is the intensity of the

emitted light perpendicular to the excitation light plane, and G is the G-factor of the

instrument.

Determine the percent inhibition for each test compound concentration relative to the high

(no inhibitor) and low (no enzyme) controls.

Plot the percent inhibition as a function of the logarithm of the inhibitor concentration and

fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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FP-based Sirtuin Inhibitor Screening Workflow
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SIRT1 Signaling in Cancer and Metabolism
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SIRT3 Regulation of Mitochondrial Function

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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